Cas no 87-62-7 (2,6-Dimethylaniline)

2,6-Dimethylaniline structure
2,6-Dimethylaniline structure
Product Name:2,6-Dimethylaniline
CAS-Nr.:87-62-7
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007747
CID:34427
PubChem ID:6896
Update Time:2023-12-12

2,6-Dimethylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dimethylbenzenamine
    • 2,6-Xylidine
    • 2,6-Dimethylanilin
    • 2,6-Dimethylaniline
    • 2,6-Dimethylaniline (Lidocaine RCA)
    • 1-amino-2,6-dimethybenzene
    • 2,5-DIMETHOXYTOLUENE
    • 2,6-dimethyl-aniline
    • 2,6-dimethylbenzeneamine
    • 2,6-Dimethylphenylamine
    • 2,6-methylaniline
    • 2-Amino-1,3-dimethylbenzene
    • 2-Amino-1,3-xylene
    • 2-Amino-m-xylene
    • Benzenamine,2,6-dimethyl
    • o-Xylidine
    • 1-Amino-2,6-dimethylbenzene
    • Xylylamine
    • 2,6-Dimethylbenzenamine (ACI)
    • 2,6-Xylidine (8CI)
    • 2,6-Dimethylaminobenzene
    • 2,6-Xylylamine
    • NSC 7098
    • 2,6-Dimethylaniline,99%
    • MDL: MFCD00007747
    • Inchi: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
    • InChI-Schlüssel: UFFBMTHBGFGIHF-UHFFFAOYSA-N
    • Lächelt: NC1C(C)=CC=CC=1C
    • BRN: 636332

Berechnete Eigenschaften

  • Genaue Masse: 121.08900
  • Monoisotopenmasse: 121.089149
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 80.6
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Hellgelbe bis orange Flüssigkeit [1]
  • Dichte: 0.984 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 10-12 °C (lit.)
  • Siedepunkt: 214 °C/739 mmHg(lit.)
  • Flammpunkt: Grad Fahrenheit:195.8°F
    Grad Celsius:91°C
  • Brechungsindex: n20/D 1.560(lit.)
  • PH: 12.5 (100g/l, H2O, 20℃)
  • Löslichkeit: 13g/l
  • Wasserteilungskoeffizient: 7.5 g/L (20 ºC)
  • PSA: 26.02000
  • LogP: 2.46680
  • Merck: 14,10084
  • Dampfdruck: <0.01 mmHg ( 20 °C)
  • pka: 3.89(at 25℃)
  • Löslichkeit: Unlöslich in Wasser, löslich in Ethanol und Diethylether. [9]
  • Sensibilität: Licht- und luftempfindlich

2,6-Dimethylaniline Sicherheitsinformationen

  • Symbol: GHS07 GHS08 GHS09
  • Prompt:gefährlich
  • Signalwort:Warning
  • Gefahrenhinweis: H302+H312+H332,H315,H335,H351,H411
  • Warnhinweis: P261,P273,P280
  • Transportnummer gefährlicher Stoffe:UN 1711 6.1/PG 2
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 20/21/22-37/38-40-51/53
  • Sicherheitshinweise: S23-S25-S36/37-S61
  • FLUKA MARKE F CODES:8
  • RTECS:ZE9275000
  • Identifizierung gefährlicher Stoffe: Xn N
  • Gefahrenklasse:6.1
  • PackingGroup:II
  • TSCA:Yes
  • Explosionsgrenze:1.3-6.9%(V)
  • Lagerzustand:room temp
  • Sicherheitsbegriff:6.1
  • Verpackungsgruppe:II
  • Risikophrasen:R20/21/22; R37/38; R40; R51/53

2,6-Dimethylaniline Zolldaten

  • HS-CODE:29214910
  • Zolldaten:

    China Zollkodex:

    2921430090

    Übersicht:

    292143090 Toluidin und seine Derivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenNachweisdokument und Ursprungsnummer (Beispiel beigefügtes Ursprungszeugnis, Ursprung in der Europäischen Union)

    Zusammenfassung:

    HS:292143090 Toluidine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,6-Dimethylaniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105634-1g
2,6-Dimethylaniline
87-62-7
1g
¥310.90 2023-09-03
Fluorochem
033243-25g
2,6-Dimethylaniline
87-62-7 99%
25g
£11.00 2022-03-01
Fluorochem
033243-100g
2,6-Dimethylaniline
87-62-7 99%
100g
£15.00 2022-03-01
Fluorochem
033243-250g
2,6-Dimethylaniline
87-62-7 99%
250g
£30.00 2022-03-01
Fluorochem
033243-500g
2,6-Dimethylaniline
87-62-7 99%
500g
£35.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105633-500ml
2,6-Dimethylaniline
87-62-7 99%
500ml
¥260.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105633-1L
2,6-Dimethylaniline
87-62-7 99%
1l
¥472.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105633-5L
2,6-Dimethylaniline
87-62-7 99%
5l
¥1883.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105633-25ml
2,6-Dimethylaniline
87-62-7 99%
25ml
¥42.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105633-100ml
2,6-Dimethylaniline
87-62-7 99%
100ml
¥80.90 2023-09-03

2,6-Dimethylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Referenz
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Methanol ,  Chloroform ;  2.7 min, 90 °C
1.2 Reagents: Methanol ;  90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referenz
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; Gutmann, Bernhard; Kappe, C. Oliver, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ethylene ,  Potassium carbonate ,  Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ;  rt → 90 °C; 15 h, 90 °C
Referenz
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Maeda, Katsumi; et al, Organic Letters, 2021, 23(5), 1530-1534

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
Referenz
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ethylenediamine Solvents: Ethanol ;  14 h, 65 °C
Referenz
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
Lucchetti, Nicola; et al, Angewandte Chemie, 2016, 55(42), 13335-13339

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
Referenz
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
Alonso, Emma; et al, Tetrahedron, 1997, 53(42), 14355-14368

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonia Solvents: 1,4-Dioxane ;  rt → 110 °C; 16 - 20 h, 110 - 120 °C
Referenz
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; et al, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Referenz
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
Referenz
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Ammonia Catalysts: Copper ,  Graphene (oxide reduced) Solvents: Methanol ,  Water ;  13 h, 60 °C
Referenz
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
Fakhri, Parisa; et al, Journal of Molecular Catalysis A: Chemical, 2014, 383, 383-384

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bismuth trichloride Solvents: Ethanol ,  Water ;  3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Referenz
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
Zheng, Peng-Wu; et al, Chinese Journal of Chemistry, 2006, 24(6), 825-826

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Ammonia Solvents: Diethyl ether ,  Methanol ;  4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Referenz
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Urea ,  Water Catalysts: Alumina ,  Palladium Solvents: Mesitylene ;  24 h, 150 °C
Referenz
Formal arylation of NH3 to produce diphenylamines over supported Pd catalysts
Koizumi, Yu; et al, Chemical Communications (Cambridge, 2017, 53(78), 10827-10830

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ammonia borane Catalysts: Alumina ,  Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol ,  Water ;  10 min, 323 K
Referenz
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Cheng, Sihang; et al, Dalton Transactions, 2019, 48(47), 17499-17506

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
Referenz
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water
1.2 -
Referenz
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
Falicki, Slavomir; et al, Organometallics, 1988, 7(12), 2548-52

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ;  230 °C
Referenz
Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO
Ma, Jianchao; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 387-392

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Ammonia ,  Water Catalysts: Copper sulfate pentahydrate Solvents: Water ;  4 h, rt
Referenz
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
Jiang, Zhaoqiong; et al, Canadian Journal of Chemistry, 2010, 88(9), 964-968

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Referenz
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
Semikolenov, V. A.; et al, Journal of Molecular Catalysis, 1989, 55(1-3), 415-28

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Bismuth trichloride Solvents: Ethanol ,  Water ;  rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Referenz
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
Li, Chun Bao; et al, Chinese Chemical Letters, 2003, 14(8), 773-775

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene ,  Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
Suzuki, Hitomi; et al, Bulletin of the Chemical Society of Japan, 1985, 58(6), 1861-2

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  15 h, 80 °C
Referenz
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ;  12 h, 120 °C
Referenz
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
Wu, Zhiqing; et al, European Journal of Organic Chemistry, 2010, (10), 1854-1857

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ,  Water ;  60 h, 70 psi, rt
Referenz
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Vincent, Stephane; et al, Journal of Organic Chemistry, 1999, 64(3), 991-997

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ,  Water ;  64 h, 70 psi, rt
Referenz
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Vincent, Stephane; et al, Journal of Organic Chemistry, 1999, 64(3), 991-997

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether ,  Water
Referenz
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Herstellungsverfahren 27

Reaktionsbedingungen
Referenz
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
Grynszpan, Flavio; et al, Journal of Physical Organic Chemistry, 1992, 5(3), 155-9

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: O-Methylhydroxylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referenz
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
Mlynarski, Scott N.; et al, Journal of the American Chemical Society, 2012, 134(40), 16449-16451

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  16 h, 140 °C
Referenz
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
Yu, Jianzhong; et al, Tetrahedron Letters, 2013, 54(24), 3167-3170

2,6-Dimethylaniline Raw materials

2,6-Dimethylaniline Preparation Products

2,6-Dimethylaniline Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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